molecular formula C22H22N4O5S2 B2538548 (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-57-5

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2538548
CAS RN: 850910-57-5
M. Wt: 486.56
InChI Key: QTJQCGOIFSFFKG-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H22N4O5S2 and its molecular weight is 486.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiparasitic Properties

Thiazolides, including compounds like nitazoxanide (NTZ), are noted for their broad-spectrum activities against a variety of pathogens. They are effective against helminths, protozoa, enteric bacteria, and viruses affecting both animals and humans. NTZ, a compound made of a nitrothiazole-ring linked to a salicylic acid moiety through an amide bond, has been the foundation for the synthesis of a number of derivatives collectively named thiazolides. These derivatives have shown significant potential as anti-infective drugs due to their effectiveness against viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. The presence of a nitro group is crucial for activities against anaerobic or microaerophilic parasites and bacteria, while intracellular parasites and viruses are susceptible to non-nitro-thiazolides as well. Furthermore, thiazolides have been identified to trigger apoptosis in proliferating mammalian cells, which may also explain their activities against intracellular pathogens (Hemphill & Müller, 2012).

Anticancer Activity

Thiazolide derivatives have been studied for their potential in inducing apoptosis, particularly in colorectal tumor cells. Specific structural variations in these compounds, like the removal of the bromide atom on the thiazole ring, can significantly affect the induction of cell death in colon cancer cells. It has been found that active thiazolides require caspase activation and the expression of detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1) to induce apoptosis. These findings suggest that both GSTP1 enzymatic activity and glutathione (GSH) levels are critical factors in thiazolide-induced cell death (Brockmann et al., 2014).

Synthesis and Structural Analysis

The synthesis of thiazolide derivatives, like N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, has been achieved through methods like base-catalyzed direct cyclization and microwave irradiation. Such methods provide cleaner, more efficient, and faster means for the synthesis of these compounds. Understanding the structural properties and functionalities of thiazolides is crucial for their applications in medicinal chemistry (Saeed, 2009).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S2/c1-4-13-24(14-5-2)33(30,31)18-10-7-16(8-11-18)21(27)23-22-25(6-3)19-12-9-17(26(28)29)15-20(19)32-22/h4-5,7-12,15H,1-2,6,13-14H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJQCGOIFSFFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.